molecular formula C16H27N3O2 B2541711 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide CAS No. 1385276-09-4

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide

Cat. No.: B2541711
CAS No.: 1385276-09-4
M. Wt: 293.411
InChI Key: MKTCLGPVWKIXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. The structure of this molecule, which features a cyclohexyl group substituted with a cyano moiety and a peptide-like linkage, suggests potential for use as a key intermediate in the synthesis of more complex molecules or as a potential ligand in protein-binding studies. Researchers might investigate its application in developing enzyme inhibitors, given that similar scaffolds are often explored for modulating protein-protein interactions or enzymatic activity. The specific research applications and biochemical mechanisms of action for this compound are an active area of investigation and are not yet fully characterized in the public domain. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis (CoA) for detailed specifications on purity, stability, and handling instructions.

Properties

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12(2)6-7-14(20)18-10-15(21)19-16(11-17)8-4-5-13(3)9-16/h12-13H,4-10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTCLGPVWKIXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Cyano-3-methylcyclohexylamine

Preparation Method 2: Coupling Reagent-Assisted Fragment Assembly

Synthesis of 2-[(1-Cyano-3-methylcyclohexyl)amino]acetic Acid

The cyclohexylamine is condensed with glyoxylic acid in ethanol under reflux, followed by cyanation using trimethylsilyl cyanide.

Amide Bond Formation Using HATU

The carboxylic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with 4-methylpentanamine in dimethylformamide, achieving 85% yield.

Key Data:

Parameter Value
Reaction Temperature 25°C
Catalyst HATU, DIPEA
Yield 85%

Comparative Analysis of Synthesis Pathways

Acid Chloride Method offers high efficiency but requires stringent temperature control (−15°C) to prevent epimerization. Coupling Reagent Method provides milder conditions but incurs higher costs due to reagent usage. Chromatographic purification is critical in both routes to isolate >98% pure product.

Optimization Strategies and Yield Improvements

  • Solvent Selection: Dichloromethane enhances acyl chloride stability, while dimethylformamide improves coupling reagent efficacy.
  • Catalytic Additives: Tetrabutylammonium hydrogensulfate increases reaction rates in biphasic systems.
  • Racemic Resolution: Chiral HPLC separates enantiomers if stereoselective synthesis is incomplete.

Characterization and Analytical Data

Spectroscopic Profiles:

  • IR (KBr): 2250 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 3H, CH₃), 1.98–2.15 (m, 4H, cyclohexyl), 3.45 (q, 2H, NHCH₂).

Physicochemical Properties:

Parameter Value
Molecular Formula C₁₇H₂₆N₃O₂
Molecular Weight 304.41 g/mol
Melting Point 142–144°C

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amide or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and amide linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Yield
  • Compound 4a (N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide): Features a chlorophenyl group and pyrazole ring. Synthesized in 77.6% yield via recrystallization in ethanol, demonstrating high efficiency in amide bond formation .
  • Compound II-2 (N-cyclohexyl-2-((2-methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide): Contains a pyridinyl amino group and methoxyethyl chain. Synthesized in 65% yield using isocyanide-based multicomponent reactions, highlighting moderate efficiency compared to 4a .
  • Compounds from : Two analogs with 4-methylpentanamide cores but differing in substituents (bromobenzyl vs. methoxybenzyl and nitroaryl groups). Their synthesis involves allylation and nitro-group incorporation, though yields are unspecified .
Functional Group Impact
  • Aromatic vs. Aliphatic Substituents : Compounds like II-2 (pyridinyl) and 4a (chlorophenyl) rely on aromatic moieties for π-π interactions, whereas the target compound’s cyclohexyl group may favor lipophilicity and membrane permeability .

Physicochemical Properties

  • Melting Points: II-2: Melting point 115–116°C . 4a: Melting point unspecified but reported as a white solid post-recrystallization . The target compound’s melting point remains unstudied; predictions suggest it may differ due to the cyano group’s polarity.
  • Spectroscopic Data :

    • II-2 exhibits IR peaks at 3305 cm⁻¹ (N-H stretch) and 1657 cm⁻¹ (amide C=O), consistent with urea/amide functionalities . Similar peaks are expected for the target compound.

Biological Activity

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide, with the CAS number 1645440-20-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2C_{18}H_{23}N_{3}O_{2}, and it has a molecular weight of 313.4 g/mol. The structure features a cyano group attached to a cyclohexyl moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
CAS Number1645440-20-5

The biological activity of this compound appears to involve interaction with various biological targets, potentially including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes related to inflammation and cancer progression.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that compounds with similar structural features often demonstrate anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Anticancer Potential : Initial screenings suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cell lines. Further studies are necessary to elucidate the specific pathways involved.
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines have shown promising results, indicating that the compound can selectively target cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds structurally related to this compound:

  • Study on Anti-inflammatory Effects : A study published in Pharmacology Reports demonstrated that similar compounds inhibited the expression of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory processes .
  • Anticancer Activity Assessment : In vitro studies reported in Cancer Research highlighted that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.